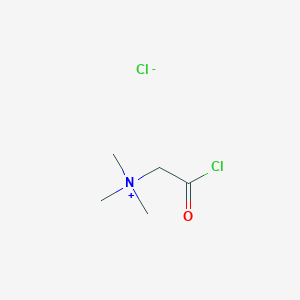

氯代甜菜碱酰氯

描述

N-Chlorobetainyl chloride is a chemical compound with the molecular formula C5H11Cl2NO. It is known for its use in various chemical reactions and industrial applications. This compound is particularly notable for its role in the synthesis of other chemical compounds and its utility in scientific research.

科学研究应用

N-Chlorobetainyl chloride has several scientific research applications, particularly in the fields of chemistry and industrial processes. It is used in the synthesis of cellulose betainates, which are high molecular-weight, cationic, and water-soluble cellulose-based polyelectrolytes. These cellulose derivatives are tested for their performance in water purification and have shown excellent floc strength and performance in flocculation testing . Additionally, N-Chlorobetainyl chloride is used in the derivatization of sterol lipids for mass spectrometry analysis .

作用机制

Target of Action

N-Chlorobetainyl chloride is a useful research chemical used in the quantification of Diacylglycerols (DAGs) via the introduction of a quaternary ammonium cation . This suggests that the primary targets of N-Chlorobetainyl chloride are Diacylglycerols, which are lipids that play a crucial role in cellular signaling .

Mode of Action

The interaction of N-Chlorobetainyl chloride with its targets involves the introduction of a quaternary ammonium cation to the Diacylglycerols . This process increases the signal intensity in electrospray mass spectrometry (ESI/MS), thereby aiding in the quantification of Diacylglycerols .

Biochemical Pathways

N-Chlorobetainyl chloride affects the biochemical pathway involving Diacylglycerols. By introducing a quaternary ammonium cation to the Diacylglycerols, N-Chlorobetainyl chloride alters the properties of these lipids, thereby affecting their role in cellular signaling . The downstream effects of this alteration would depend on the specific functions of the Diacylglycerols in the particular cellular context.

Pharmacokinetics

Given its use in research settings for the quantification of diacylglycerols, it can be inferred that n-chlorobetainyl chloride has properties that allow it to interact effectively with these lipids .

Result of Action

The primary result of the action of N-Chlorobetainyl chloride is the enhanced quantification of Diacylglycerols. By introducing a quaternary ammonium cation to these lipids, N-Chlorobetainyl chloride increases their signal intensity in electrospray mass spectrometry, thereby facilitating their quantification . This could provide valuable insights into the roles of Diacylglycerols in various cellular processes and disease states.

Action Environment

The action, efficacy, and stability of N-Chlorobetainyl chloride can be influenced by various environmental factors. For instance, the presence of moisture can lead to the hydrolysis of N-Chlorobetainyl chloride, ultimately transforming it into hydrochloric acid . Therefore, it is crucial to handle and store N-Chlorobetainyl chloride in a dry environment to maintain its stability and effectiveness .

生化分析

Biochemical Properties

N-Chlorobetainyl chloride is used as an intermediate in the preparation of derivatives of glycine

Molecular Mechanism

It is known to react with alcohols to form esters , suggesting that it may interact with biomolecules through esterification reactions

Temporal Effects in Laboratory Settings

It is known to decompose in air, releasing hydrogen chloride gas , suggesting that it may not be stable under certain conditions.

准备方法

Synthetic Routes and Reaction Conditions: N-Chlorobetainyl chloride can be synthesized by treating betaine hydrochloride with thionyl chloride. The procedure involves placing dry, pulverized betaine hydrochloride and thionyl chloride in a round-bottomed flask equipped with an internal thermometer, a sealed stirrer, and a reflux condenser. The mixture is stirred and heated slowly until the internal temperature reaches 68°C, at which point copious evolution of sulfur dioxide and hydrogen chloride occurs. The temperature is maintained at 68–70°C for 1.5 hours. Warm dry toluene is then added to the melt, and the mixture is stirred for 5 minutes before being poured into a dry beaker and manually stirred until crystallization occurs .

Industrial Production Methods: In industrial settings, N-Chlorobetainyl chloride can also be prepared using phosphorus pentachloride in acetyl chloride or phosphorus pentachloride in phosphorus oxychloride. These methods involve similar reaction conditions and require the rigorous exclusion of moisture to prevent hydrolysis of the acid chloride .

化学反应分析

Types of Reactions: N-Chlorobetainyl chloride undergoes various chemical reactions, including substitution reactions. It is particularly reactive towards nucleophiles due to the presence of the chloroformyl group.

Common Reagents and Conditions: Common reagents used in reactions with N-Chlorobetainyl chloride include thionyl chloride, phosphorus pentachloride, and acetyl chloride. The reactions typically require anhydrous conditions to prevent hydrolysis and are conducted at elevated temperatures to facilitate the reaction .

Major Products Formed: The major products formed from reactions involving N-Chlorobetainyl chloride depend on the specific nucleophile used. For example, when reacted with cellulose, it forms cellulose betainates, which are used in various applications such as water purification .

相似化合物的比较

Similar Compounds:

- Betaine hydrochloride

- Thionyl chloride

- Phosphorus pentachloride

- Acetyl chloride

Uniqueness: N-Chlorobetainyl chloride is unique due to its specific reactivity and the ability to form cellulose betainates, which have significant applications in water purification. Its reactivity towards nucleophiles and the ability to introduce chloroformyl groups into target molecules make it a valuable compound in chemical synthesis .

属性

IUPAC Name |

(2-chloro-2-oxoethyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClNO.ClH/c1-7(2,3)4-5(6)8;/h4H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGZDDHBCPLZEB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53684-57-4 | |

| Record name | N-Chlorobetainyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

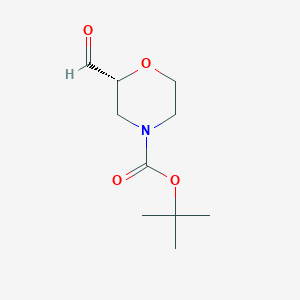

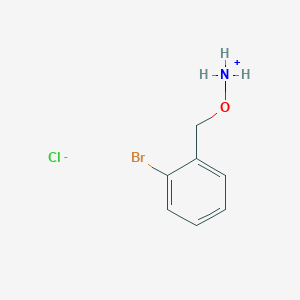

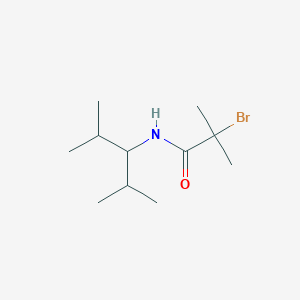

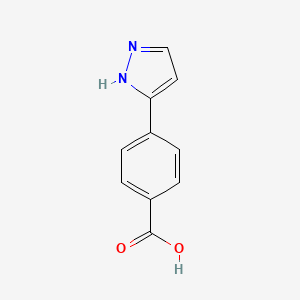

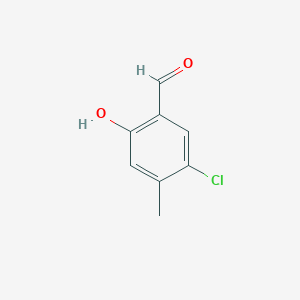

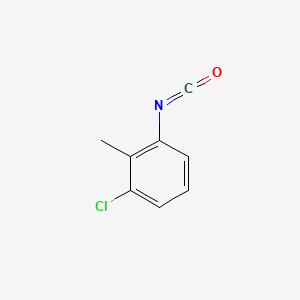

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes N-chlorobetainyl chloride useful in peptide synthesis?

A1: N-chlorobetainyl chloride serves as an effective activating agent for carboxylic acids, particularly in peptide synthesis. [] Its reactivity stems from the presence of the electrophilic chlorine atom, which facilitates the formation of an activated ester intermediate with carboxylic acids. This activated ester then readily undergoes nucleophilic attack by amines, such as the ω-amino group of an amino acid, enabling the formation of peptide bonds. This strategy allows for the incorporation of amphipathic betaine moieties into peptides. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1586798.png)